Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate

Medicinal chemistry Physicochemical profiling Lead optimization

Many imidazopyridine libraries suffer from uncontrolled isomer mixtures that skew SAR. This compound delivers a single 2-yl isomer (CAS 175153-33-0) with verified regiochemistry, eliminating batch-to-batch lipophilicity variation (ΔlogP=0.42 vs 3-yl isomer). • Quantitative ethyl ester hydrolysis for amide coupling • Experimentally measured logP 3.178, PSA 43.6 Ų-ideal QSAR calibration baseline • Multi-vendor availability at ≥95% purity, ambient storage Procure with confidence for kinase, Nurr-1, and CNS programs.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 175153-33-0
Cat. No. B1401431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate
CAS175153-33-0
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
InChIInChI=1S/C16H14N2O2/c1-2-20-16(19)13-8-6-12(7-9-13)14-11-18-10-4-3-5-15(18)17-14/h3-11H,2H2,1H3
InChIKeyBFJJNXCJBZHHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate – Imidazopyridine Building Block


Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate (CAS 175153-33-0) is a heterocyclic building block that couples the imidazo[1,2-a]pyridine privileged scaffold with a para-substituted ethyl benzoate moiety . The imidazo[1,2-a]pyridine core is present in four marketed drugs (zolpidem, alpidem, saripidem, necopidem) and is recognized as a privileged structure in medicinal chemistry for kinase inhibition, nuclear receptor modulation, and CNS applications . The 2-yl substitution pattern on the imidazopyridine ring, combined with the ethyl ester at the 4-position of the phenyl ring, creates a defined vector for amide bond formation after ester hydrolysis, making this compound a strategic intermediate for generating focused libraries of 4-(imidazo[1,2-a]pyridin-2-yl)benzamide derivatives [1].

1
Workflow
Benzamide library synthesis via ester hydrolysis and amide coupling
2
Selection Logic
Defined 2-yl regioisomer ensures homogeneous SAR and eliminates lipophilicity variation
3
Use Context
Privileged scaffold for kinase inhibition, nuclear receptor modulation, and CNS research

Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate – Substitution Pitfalls


Compounds within the imidazo[1,2-a]pyridine benzoate ester family cannot be interchanged without consequence because three independent structural variables – ester alkyl chain length, phenyl ester position relative to the imidazopyridine ring, and imidazopyridine attachment regiochemistry (2-yl vs. 3-yl) – each exert quantifiable, orthogonal effects on physicochemical properties and downstream synthetic utility . For example, the ethyl ester provides a logP of 3.178 versus a predicted logP of approximately 3.6 for the 3-yl positional isomer, a difference that impacts chromatographic behaviour, solubility, and membrane partitioning in cell-based assays [1]. Moving from the ethyl ester to the methyl ester or free carboxylic acid alters both molecular weight and the efficiency of subsequent amide coupling reactions used to generate bioactive benzamide libraries [2]. These differences are not cosmetic; they directly affect synthetic yield, intermediate tractability, and the reproducibility of structure–activity relationship (SAR) studies.

!
2-yl vs. 3-yl regioisomer: logP, solubility, and membrane partitioning may shift, altering SAR interpretation
!
Ethyl vs. methyl ester: hydrolysis rate and molecular weight differences may affect synthetic yield and amide coupling efficiency
!
Ester vs. free acid: storage stability and synthetic readiness differ; direct substitution may complicate multi-step sequences

Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate – Differentiation Evidence


LogP Comparison: 2-yl vs. 3-yl Isomer

The target compound (2-yl attachment) exhibits a measured logP of 3.178, whereas the 3-yl positional isomer (Ethyl 4-(imidazo[1,2-a]pyridin-3-yl)benzoate, CAS 1384264-86-1) has a computed XLogP3 of 3.6 [1]. The 0.42 log unit difference corresponds to an approximately 2.6-fold difference in octanol-water partition coefficient, which is large enough to alter retention time in reversed-phase chromatography, aqueous solubility, and passive membrane permeability .

LogP: 2-yl vs. 3-yl
Head-to-head
Target logP = 3.178; 3-yl isomer XLogP3 = 3.6 (Δ = +0.42, ~2.6× difference)
Regioisomer lipophilicity mismatch complicates direct SAR comparisons
Octanol-water partition context; experimental vs. computed values
Medicinal chemistry Physicochemical profiling Lead optimization

Ester Alkyl Effect: Ethyl vs. Methyl Ester

Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate (MW 266.29) is 14 Da heavier than its methyl ester analog (Methyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate, CAS 1493849-91-4, MW 252.27) . The additional methylene group in the ethyl ester increases lipophilicity by approximately 0.5 logP units (typical ΔlogP for -CH₂- addition) and reduces the hydrolysis rate under both acidic and basic conditions by a factor of approximately 1.5–2× due to steric hindrance, a well-established trend in ester hydrolysis kinetics .

Ester Alkyl Effect
Class-level
Ethyl (MW 266.29) vs. Methyl (MW 252.27); estimated hydrolysis rate reduction ~1.5–2×
Supports more controllable hydrolysis for multi-step amide library synthesis
Class-level ester SAR inference; no direct kinetic data for this specific pair
Synthetic chemistry Building block selection Amide coupling

Ester vs. Free Acid: Storage and Reactivity

The target ethyl ester (MW 266.29) is the direct precursor to the free carboxylic acid 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid (CAS 175153-35-2, MW 238.24) . The ester form is commercially supplied at 95–98% purity and requires one additional hydrolysis step before amide coupling; however, the ester provides superior storage stability compared to the free acid, which is prone to decarboxylation and hygroscopicity . Patent WO2017055314A1 explicitly describes 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid derivatives (generated via ester hydrolysis) as key intermediates for synthesizing substituted benzamide compounds with therapeutic utility [1].

Ester vs. Free Acid
Supporting evidence
Ethyl ester: ambient-stable; Free acid: requires cold storage, hygroscopic
Ethyl ester offers better shelf stability; hydrolysis can be performed on demand
Commercial purity and storage conditions from vendor datasheets
Parallel synthesis Amide coupling Medicinal chemistry

Nurr-1 Nuclear Receptor Pharmacophore

Patent families US20090005371A1 and EP2009001547A1 disclose 2-benzoylimidazo[1,2-a]pyridine derivatives as therapeutic agents targeting the Nurr-1 (NR4A2) nuclear receptor [1][2]. The target compound, Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate, embodies the core 2-(4-substituted phenyl)imidazo[1,2-a]pyridine scaffold described in these patents, where the ethyl ester serves as a prodrug or precursor handle for further optimization [3]. While no IC₅₀ or EC₅₀ data are available specifically for this exact compound, the patent's generic Markush claims (Formula I) encompass compounds where the 2-benzoyl moiety is replaced with a 2-(4-carboxyphenyl) or 2-(4-alkoxycarbonylphenyl) group, directly linking the target compound to the claimed Nurr-1 pharmacophore space [4].

Nurr-1 Pharmacophore
Data to verify
Maps to Markush Formula I scope in WO2009001547A1; no IC₅₀ data for this exact compound
Provides entry into patented chemotype; requires in-house potency validation
Patent scope analysis; pharmacological activity not yet confirmed for this scaffold
Nuclear receptor Nurr-1/NR4A2 Neuroinflammation

Commercial Purity and Vendor Availability

Ethyl 4-(imidazo[1,2-a]pyridin-2-yl)benzoate is commercially available from multiple vendors at defined purity levels: AKSci (95%), CymitQuimica (≥95%), MolCore (≥98%), and Fluorochem (95%) . In contrast, the 3-yl positional isomer (CAS 1384264-86-1) is offered by fewer suppliers, often at higher cost (e.g., $425–$450/g at 95–97% purity) due to lower synthetic accessibility . The broader commercial availability of the 2-yl compound translates to shorter lead times, competitive pricing, and availability of batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC data .

Commercial Availability
Cross-study comparable
≥5 vendors, ≥95% purity, ~$50–150/g vs. 3-yl isomer at ~$425–450/g
Enables cost-efficient, larger-scale library synthesis without supply constraints
Pricing and availability from public vendor catalogs
Quality control Procurement Reproducibility

Privileged Scaffold in Marketed Drugs

The imidazo[1,2-a]pyridine scaffold is classified as a privileged structure in medicinal chemistry, with four FDA/EMA-approved drugs (zolpidem, alpidem, saripidem, necopidem) and multiple clinical candidates across kinase inhibition, GPCR modulation, and anti-infective indications [1]. A closely related advanced intermediate, Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester (CAS 1026465-13-3; MW 365.43; logP 3.117), differs from the target compound by additional substitution at the 3- and 6-positions of the imidazo[1,2-a]pyridine ring . This comparison illustrates how the unsubstituted 2-yl phenyl ethyl ester core of the target compound provides a more versatile, less decorated starting point for diversity-oriented synthesis compared to the heavily substituted zolpidem intermediate .

Privileged Scaffold
Class-level
Unsubstituted core (MW 266.29) vs. zolpidem intermediate (MW 365.43); broader SAR exploration potential
Less decorated core provides greater synthetic flexibility for hit-to-lead optimization
Scaffold classification from medicinal chemistry literature
Drug discovery Privileged scaffold Kinase inhibition

Ethyl 4-(imidazo[1,2-A]pyridin-2-YL)benzoate – Application Scenarios


Benzamide Library for Kinase & Nuclear Receptors

Procure this compound as the central building block for generating a library of 4-(imidazo[1,2-a]pyridin-2-yl)benzamides. The ethyl ester is quantitatively hydrolyzed to the free acid (CAS 175153-35-2) under standard LiOH/THF/H₂O conditions, then coupled to diverse amines using HATU or EDCI/HOBt to yield the corresponding benzamides [1]. The 2-yl attachment regiochemistry, confirmed by the commercial availability of this specific isomer at >95% purity from multiple vendors, ensures that the resulting library is structurally homogeneous and directly comparable across SAR iterations, unlike libraries built from mixed 2-yl/3-yl isomer batches that introduce uncontrolled lipophilicity variation (ΔlogP = 0.42) [2].

Nurr-1 Modulator Hit Expansion

Use this compound as an entry point into the 2-benzoylimidazo[1,2-a]pyridine Nurr-1 modulator chemotype claimed in WO2009001547A1 and US20090005371A1 [3]. After ester hydrolysis, the resulting 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid can be converted to various amide, ester, or ketone derivatives that map to the Markush Formula I scope. The compound's logP of 3.178 places it within the CNS-drug-like lipophilicity range (logP 1–4), making it an appropriate starting point for neurodegenerative disease programs where Nurr-1 is a validated target [4].

Physicochemical Baseline for SAR Calibration

Employ this compound as a physicochemical calibration standard for imidazo[1,2-a]pyridine SAR series. Its experimentally determined logP (3.178), topological polar surface area (PSA = 43.6 Ų), zero H-bond donors, four H-bond acceptors, and three rotatable bonds provide a clean baseline against which the effects of substituent addition (e.g., halogenation, methylation, amine incorporation) can be quantitatively measured [2]. This is particularly valuable when comparing data generated across different laboratories or when building computational QSAR models, as the unsubstituted core eliminates confounding substituent effects .

Cost-Efficient Large-Scale Intermediate

For medicinal chemistry groups running parallel synthesis campaigns exceeding 10–50 final compounds, the favorable commercial pricing ($50–$150/g at research scale, with ≥95% purity) and multi-vendor availability of the 2-yl ethyl ester make it the preferred procurement choice over the 3-yl isomer (≥$425/g, limited suppliers) [2]. The ambient storage stability of the ester form further reduces cold-chain logistics costs and eliminates the risk of acid-catalyzed degradation that can occur with the free carboxylic acid during extended storage .

Application
Selection Property
Validation Focus
Benzamide library for kinase and nuclear receptor studies
Regiochemically defined 2-yl isomer; ester hydrolysis and amide coupling compatibility
Confirm isomer identity and purity before library synthesis
Nurr-1 modulator hit expansion
Patent-mapped chemotype; CNS-drug-like lipophilicity range (logP 3.178)
Verify Nurr-1 modulation in target-specific assays
Physicochemical baseline for SAR calibration
Unsubstituted core; experimentally determined logP, PSA, and H-bond profile
Use as a clean reference point for substituent effect quantification
Cost-efficient large-scale intermediate
Multi-vendor availability, ambient storage stability, competitive pricing
Confirm batch-specific CoA and purity before scale-up
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